Ajugamarin A1 Chlorohydrin
Description
Botanical Sources and Distribution of Ajugamarin A1 Chlorohydrin
This compound, a neo-clerodane diterpenoid, has been isolated and identified from various species of the Ajuga genus, which is a part of the Lamiaceae family. nih.govpjps.pk These herbaceous flowering plants are distributed across temperate regions of Europe, Asia, Africa, Australia, and North America. nih.govresearchgate.net
The initial isolation of this compound was reported from the leaves of Ajuga nipponensis Makino. chemfaces.com This particular species is one of over 300 species within the Ajuga genus. nih.govresearchgate.net Research has indicated that this compound may be an artifact formed during the isolation process through the addition of hydrogen chloride to its precursor, ajugamarin. chemfaces.com
Subsequent phytochemical investigations have also identified this compound in other Ajuga species. It has been found in Ajuga forrestii, a medicinal herb native to the Yunnan province of China. sci-hub.se Additionally, this compound has been isolated from the whole plants of Ajuga ciliata Bunge. pjps.pkchemfaces.comebi.ac.uk
The Ajuga genus comprises approximately 301 species of perennial or annual herbaceous flowering plants. nih.gov These plants are typically found in temperate and subtropical regions. researchgate.net For instance, Ajuga reptans, another species within the genus, has a wide distribution across Europe, extending to Western Asia and parts of North Africa. bsbi.org The diverse geographical distribution of the Ajuga genus highlights the widespread potential for the presence of this compound and related diterpenoids in various global ecosystems.
Advanced Methodologies for Isolation and Purification
The isolation and purification of this compound from its botanical sources rely on a series of sophisticated analytical techniques.
The separation of diterpenoids, including this compound, from plant extracts is a complex process due to the presence of numerous other phytochemicals. High-Performance Liquid Chromatography (HPLC) is a key technique used for the isolation and semi-preparative fractionation of these compounds from Ajuga extracts. researchgate.netnih.gov Reversed-phase HPLC, utilizing a C18 column with a gradient elution of water and methanol, has proven effective in separating various neo-clerodane diterpenes. researchgate.net Other chromatographic methods such as thin-layer chromatography (TLC), column chromatography, and flash chromatography are also commonly employed in the multi-step purification process to obtain pure compounds. rsc.org
Ensuring the purity of an isolated natural product is a critical step in phytochemical research. acs.org The purity of compounds like this compound is often assessed using HPLC. nih.gov Techniques such as coupling HPLC with a CCD spectrometer can provide on-line determination of the purity of each eluate, which is particularly useful when components have similar retention times. nih.gov The structural elucidation of the isolated compounds is then typically achieved through extensive spectroscopic analysis, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H41ClO10 |
|---|---|
Molecular Weight |
585.1 g/mol |
IUPAC Name |
[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3/b16-7+/t17-,21+,22-,23+,25-,27+,28+,29-/m1/s1 |
InChI Key |
CWWDVANTGWQWKM-CJARLIFWSA-N |
SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC[C@@]([C@]2([C@H]1[C@@]([C@@H](C[C@@H]2OC(=O)C)C)(C)C[C@@H](C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O |
Origin of Product |
United States |
Origin, Isolation, and Structural Elucidation
Comprehensive Structural Characterization
The definitive identification of Ajugamarin A1 Chlorohydrin's structure was accomplished through a combination of modern spectroscopic methods and comparative analysis with related known compounds. ebi.ac.ukresearchgate.netresearchgate.net
The structural backbone and functional groups of this compound were mapped out using a suite of spectroscopic techniques. ebi.ac.uk
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact molecular formula of the compound. This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental to piecing together the atomic connectivity.
1D NMR: One-dimensional techniques, such as ¹H NMR and ¹³C NMR, provided initial information about the different types of protons and carbons present in the molecule and their chemical environments.
2D NMR: More complex two-dimensional NMR experiments were essential for elucidating the complete structure. researchgate.netresearchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were used to establish proton-proton and proton-carbon correlations, revealing how the individual atoms are connected to form the neo-clerodane skeleton and defining the positions of various substituent groups. researchgate.net
The combined data from these methods allowed for the initial planar structure of this compound to be proposed. researchgate.netebi.ac.uk
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. For complex molecules like neo-clerodane diterpenoids, this is achieved through advanced analytical methods and careful comparison with established structures. researchgate.net
Advanced NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) , are used to determine the relative stereochemistry. A NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through chemical bonds, providing crucial clues about the molecule's 3D shape. researchgate.net
Furthermore, the absolute configuration of related neo-clerodane diterpenoids isolated from the same source has been definitively confirmed through single-crystal X-ray crystallography . researchgate.netebi.ac.uk This powerful technique provides an unambiguous map of the atomic positions in a crystalline solid. The stereochemistry of this compound was subsequently confirmed by carefully comparing its spectroscopic data (such as NMR shifts and optical rotation values) with the data from these crystallographically-defined compounds. ebi.ac.ukresearchgate.net
This compound belongs to the large and structurally diverse family of neo-clerodane diterpenoids. researchgate.net These compounds are characterized by a specific bicyclic decalin core structure.
Structurally, this compound is very closely related to Ajugamarin A1 . vdoc.pub It is considered a chlorohydrin derivative of Ajugamarin A1, meaning it contains a chlorine atom and a hydroxyl group on adjacent carbons where Ajugamarin A1 possesses an epoxide ring.
Compared to other neo-clerodane diterpenoids isolated from the Ajuga genus, it shares the common skeletal framework but exhibits unique functionalization. sci-hub.seresearchgate.net The diversity within this class of compounds arises from variations in the type and position of substituent groups—such as acetate (B1210297) esters, tiglate esters, and hydroxyl groups—and their specific stereochemical orientations on the core structure. ebi.ac.uk This structural variety among closely related compounds is a hallmark of the secondary metabolism of the Ajuga genus.
Biosynthesis, Chemical Transformations, and Analog Development
Mechanistic Hypotheses for Ajugamarin A1 Chlorohydrin Biosynthesis
The origin of this compound is a subject of scientific inquiry, with hypotheses pointing towards both natural biosynthetic pathways and potential artifact formation during laboratory procedures.
Proposed Formation Pathway from Ajugamarin Precursors via Hydrogen Chloride Addition
The prevailing hypothesis suggests that this compound may not be a direct, naturally occurring metabolite within Ajuga species but rather an artifact of the isolation process. researchgate.netresearchgate.net Researchers propose that it is formed from the addition of hydrogen chloride (HCl) to a precursor compound, ajugamarin, during extraction and purification. researchgate.netresearchgate.net This type of reaction, known as hydrochlorination, involves the addition of an HCl molecule across a carbon-carbon double bond present in the precursor. beilstein-journals.org
This transformation is chemically plausible, especially if acidic conditions are used during the extraction of plant materials. The process of generating HCl gas for chemical reactions can be achieved through various established methods, including the reaction of sodium chloride with sulfuric acid or the reaction of "reactive" chlorides like acetyl chloride with an alcohol. beilstein-journals.orgsglcarbon.com The presence of even trace amounts of acid could facilitate the addition of chloride to the ajugamarin structure, yielding this compound. researchgate.netresearchgate.net
General Biosynthetic Pathways of Neo-Clerodane Diterpenoids in Ajuga Species
Neo-clerodane diterpenoids, the class to which this compound belongs, are a significant group of secondary metabolites found in the Ajuga genus. researchgate.netnih.gov Biosynthetically, these compounds are characterized by a 20-carbon skeleton built around a decalin (bicyclo[4.4.0]decane) core. researchgate.net
The biosynthesis is a complex enzymatic process starting from geranylgeranyl pyrophosphate (GGPP). Through a series of cyclizations and rearrangements, the characteristic clerodane skeleton is formed. Further enzymatic modifications, such as oxidations, reductions, acetylations, and glycosylations, lead to the vast structural diversity observed in the over 1,300 known clerodane diterpenoids. researchgate.netnih.gov In Ajuga species, these pathways result in unique structural features, including the frequent occurrence of a bicyclic hexahydrofurofuran (B14135507) moiety. researchgate.net The specific configurations of various stereocenters, such as those at C-11, C-13, and C-16, are considered to be biogenetically determined. researchgate.net
Semisynthetic Approaches and Derivatization Strategies
The inherent biological activities of neo-clerodane diterpenoids have prompted significant interest in their chemical modification to explore structure-activity relationships and develop new derivatives with enhanced properties.
Exploration of Chemical Transformations of Neo-Clerodane Diterpenoids
The chemical transformation of neo-clerodane diterpenoids is a strategy employed to create novel derivatives for biological evaluation and to establish chemical correlations between different natural products. acs.org These transformations can target various functional groups within the complex diterpenoid structure.
Key chemical reactions explored include:
Fragmentation Reactions: Treatment of certain neo-clerodanes with reagents can induce fragmentation, leading to seco-neoclerodane derivatives, which can serve as intermediates for further synthesis. acs.org
Michael-type Additions: Base-catalyzed Michael-type heterocyclization reactions have been used to transform specific side chains, suggesting plausible biogenetic pathways for some diterpenoids. nih.gov
Elimination Reactions: The removal of functional groups, such as acetate (B1210297), can be achieved to yield unsaturated derivatives. nih.gov
Microbial Biotransformation: The use of microorganisms, such as Streptomyces species, can introduce modifications like hydroxylation and acetylation at various positions on the neo-clerodane skeleton, leading to novel metabolites. nih.gov
These semisynthetic approaches are valuable for generating compounds that may not be accessible through direct isolation and for studying how specific structural features influence biological activity. acs.orgtandfonline.com
Development and Evaluation of this compound Analogs
This compound and its structural analogs have been investigated for their potential biological activities. One notable area of research has been their neuroprotective effects. In a study evaluating their ability to protect human SH-SY5Y neuroblastoma cells from the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+), several ajugamarin-related compounds demonstrated significant activity. vdoc.pub
The results indicated that at a concentration of 30 μM, this compound and its analogs enhanced the survival of the neuroblastoma cells, suggesting potential for the development of agents against neurodegenerative conditions. vdoc.pub Ajugamarin A1 and this compound were among the most effective compounds tested in this assay. vdoc.pub
Table 1: Neuroprotective Effects of this compound and Its Analogs This table summarizes the evaluation of various ajugamarin compounds on the survival of human SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+. Data is based on a single study and represents the percentage increase in cell survival at a 30 μM concentration.
| Compound | Cell Survival Enhancement (%) |
| This compound | 88.2% |
| Ajugamarin A1 | 87.5% |
| Ajugaciliatin G | 83.7% |
| Ajugamarin H | 81.5% |
| Ajugatakasin A | 78.2% |
| Ajuganipponin A | 78.2% |
| Ajugaciliatin H | 73.8% |
| Data sourced from vdoc.pub |
Pharmacological Mechanisms and Biological Activity Profiling in Vitro Studies
Elucidation of Molecular Targets and Signaling Pathways
Ajugamarin A1 chlorohydrin has demonstrated notable neuroprotective capabilities in various in vitro models. One key area of investigation has been its ability to enhance the survival of neuroblastoma cells under toxic conditions. In a study involving human SH-SY5Y neuroblastoma cells exposed to the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+), this compound, at a concentration of 30 μM, significantly increased cell survival by 88.2%. vdoc.pub This suggests a potent ability to interfere with the cellular pathways leading to apoptosis or cell death initiated by neurotoxic insults. vdoc.pub
Recent research has also highlighted the role of ferroptosis inhibition as a promising strategy for treating neurological diseases. researchgate.netresearchgate.net Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov While direct studies on this compound's effect on ferroptosis are emerging, related compounds from the Ajuga genus have shown significant anti-ferroptosis activity. researchgate.net For instance, other furan-containing clerodane diterpenoids have been identified as potential ferroptosis inhibitors. researchgate.net This emerging area of research suggests that inhibiting ferroptosis could be a key neuroprotective mechanism for compounds like this compound. researchgate.netresearchgate.net
Table 1: Neuroprotective Effect of this compound and Related Compounds on SH-SY5Y Cells
| Compound | Concentration (μM) | Enhancement of Cell Survival (%) | Reference |
|---|---|---|---|
| This compound | 30 | 88.2 | vdoc.pub |
| Ajugamarin A1 | 30 | 87.5 | vdoc.pub |
| Ajugaciliatin G | 30 | 83.7 | vdoc.pub |
| Ajugamarin H | 30 | 81.5 | vdoc.pub |
| Ajugatakasin A | 30 | 78.2 | vdoc.pub |
| Ajuganipponin A | 30 | 78.2 | vdoc.pub |
The regulation of protein synthesis in skeletal muscle is a complex process crucial for muscle growth and maintenance, involving signaling pathways like the IGF-1/PI3K/Akt/mTOR pathway. brieflands.comgermanjournalsportsmedicine.commdpi.com While direct in vitro studies specifically investigating the effects of this compound on protein synthesis in skeletal muscle cells are not extensively documented in the available literature, the broader class of diterpenoids has been noted for a wide range of biological activities. The intricate balance between protein synthesis and degradation determines skeletal muscle mass. brieflands.commdpi.com This balance is influenced by various factors, including nutrients and exercise, which modulate ribosomal activity and gene expression. germanjournalsportsmedicine.comnih.gov The potential for natural compounds to modulate these pathways is an area of active research.
Lipoxygenases (LOX) are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are inflammatory mediators. cabidigitallibrary.orgnih.gov The inhibition of these enzymes is a key target for anti-inflammatory drugs. academicjournals.org In vitro assays using soybean lipoxygenase are a common screening method to identify potential anti-inflammatory agents. academicjournals.orgmdpi.com While specific data on the IC50 value of this compound against lipoxygenase is not detailed in the provided search results, related neo-clerodane diterpenoids from the Ajuga species have demonstrated inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages, a model for inflammation. researchgate.net For example, ajugacumbin J and ajugacumbin D showed inhibition with IC50 values of 46.2 µM and 35.9 µM, respectively. researchgate.net This suggests that compounds with a similar neo-clerodane skeleton, like this compound, may also possess enzyme-inhibiting properties relevant to inflammation.
Table 2: Inhibitory Effects of Related Neo-clerodane Diterpenoids on NO Production
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Ajugacumbin J | 46.2 | RAW 264.7 | researchgate.net |
Neuroinflammation, characterized by the activation of microglial cells, is implicated in the pathogenesis of various neurodegenerative diseases. nih.govmdpi.com Microglia, the resident immune cells of the central nervous system, can release pro-inflammatory cytokines and other cytotoxic substances when over-activated. mdpi.comsygnaturediscovery.comf1000research.com The modulation of microglial activation is therefore a key therapeutic strategy. In vitro models using microglial cell lines, such as BV-2, are widely used to study neuroinflammation. f1000research.com Compounds that can mitigate the inflammatory response in these cells hold therapeutic promise. plos.org While direct studies detailing the effects of this compound on microglial cells are not extensively available, the anti-inflammatory properties of related compounds suggest a potential role in modulating neuroinflammation. researchgate.net For instance, some neo-clerodane diterpenoids have been shown to inhibit NO production in LPS-stimulated BV-2 cells, indicating an anti-inflammatory effect. researchgate.net
Advanced Methodological Approaches and Future Research Perspectives
Computational Chemistry and Molecular Modeling
Computational methods provide an indispensable lens through which the structural, electronic, and interactive properties of complex natural products like Ajugamarin A1 Chlorohydrin can be investigated at an atomic level. peerj.com These in silico approaches accelerate research by predicting molecular behavior and guiding experimental design.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. openaccessjournals.comresearchgate.net This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding molecular recognition processes. nih.gov For this compound, which has demonstrated significant neuroprotective effects by enhancing the survival of human SH-SY5Y neuroblastoma cells, docking studies are crucial for identifying its precise molecular targets. vdoc.pub
By modeling the interaction of this compound with proteins implicated in neuronal survival and apoptosis pathways, researchers can generate hypotheses about its mechanism of action. vdoc.pub For instance, docking simulations could explore its binding potential to key enzymes or receptors involved in cellular stress responses. Although specific docking studies on this compound are not yet widely published, the methodology offers a clear path to elucidating its biological function.
Table 1: Hypothetical Ligand-Target Docking Results for this compound
This interactive table illustrates the type of data generated from a molecular docking simulation against potential neuroprotective targets.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Protein Kinase B (Akt1) | -8.9 | LYS-179, GLU-228 | Hydrogen Bond, Hydrophobic |
| Glycogen Synthase Kinase 3β (GSK-3β) | -8.2 | VAL-135, ARG-141 | Hydrogen Bond, van der Waals |
| B-cell lymphoma 2 (Bcl-2) | -7.5 | PHE-101, ASP-100 | Hydrophobic, Electrostatic |
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for analyzing the fundamental properties of a molecule. nih.govcopernicus.org These methods can determine the most stable three-dimensional conformation, map the electron density distribution, and calculate electronic parameters that govern reactivity. mdpi.com For this compound, such calculations are essential for understanding its structural stability and how its electronic characteristics relate to its biological activity. pjps.pk
Quantum calculations can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), the energy gap of which is a critical indicator of chemical reactivity and kinetic stability. This information provides a theoretical foundation for its interaction with biological targets and can help explain its bioactivity. psiquantum.com
Table 2: Calculated Electronic Properties of this compound
This interactive table presents typical data obtained from quantum chemical calculations.
| Parameter | Value | Significance |
| Total Energy (Hartree) | -1850.45 | Indicates the molecule's stability. |
| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.7 | Indicates chemical reactivity and stability. |
| Dipole Moment (Debye) | 3.8 | Measures the polarity of the molecule, influencing solubility and binding. |
Ligand-Target Docking Studies for Mechanistic Insights
Analytical Method Development for Detection and Quantification
The accurate detection and quantification of this compound in complex biological and botanical matrices require robust and sensitive analytical methods. High-Performance Liquid Chromatography and Mass Spectrometry are the cornerstone techniques for its analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components from a mixture. nih.gov Reversed-phase HPLC is particularly suitable for the analysis of neo-clerodane diterpenes from Ajuga extracts. researchgate.net The development of a validated HPLC method is crucial for quality control of herbal preparations and for pharmacokinetic studies. This involves optimizing parameters such as the stationary phase (column), mobile phase composition, and detector settings to achieve high resolution and sensitivity for this compound. sci-hub.sezhiwutong.com
Table 3: Representative HPLC Method for this compound Analysis
This interactive table outlines typical parameters for an HPLC-based analysis.
| Parameter | Specification | Purpose |
| Column | C18 (250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water | Elutes compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |
| Detection | UV at 230 nm | Quantifies the compound based on its UV absorbance. |
| Retention Time | ~15.2 minutes | The characteristic time it takes for the compound to elute. |
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. biocrick.com When coupled with HPLC (HPLC-MS), it becomes a powerful tool for the unambiguous identification of compounds in complex mixtures. sci-hub.se High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source, is critical for determining the precise elemental composition of this compound. researchgate.net Tandem MS (MS/MS) experiments further provide characteristic fragmentation patterns that serve as a structural fingerprint, confirming the identity of the molecule. researchgate.net
Table 4: Mass Spectrometric Data for this compound
This interactive table summarizes key data points obtained from mass spectrometry.
| Parameter | Value | Significance |
| Ionization Mode | Positive ESI | Method used to generate molecular ions. |
| Molecular Formula | C25H35ClO8 | Determined from high-resolution mass data. |
| [M+H]+ (Calculated) | 502.2048 | Theoretical exact mass of the protonated molecule. |
| [M+H]+ (Observed) | 502.2045 | Experimentally measured mass, confirming the elemental composition. |
| Key MS/MS Fragments (m/z) | 467.1, 385.2, 299.1 | Provides structural information for confirmation. |
High-Performance Liquid Chromatography (HPLC) Methodologies
Future Avenues in this compound Research
While initial studies have highlighted the biological potential of this compound, particularly its anticancer and neuroprotective effects, several research avenues remain to be explored. researchgate.netvdoc.pub A critical question to resolve is whether this compound is a genuine natural product or an artifact formed by the addition of hydrogen chloride to Ajugamarin during the extraction process, a possibility suggested by some researchers. researchgate.netresearchgate.net
Future research should focus on:
Mechanistic Elucidation: Utilizing the computational and analytical methods described above to identify the specific molecular targets of this compound and unravel the pathways through which it exerts its anticancer and neuroprotective activities.
Validation of Computational Models: Performing experimental assays to validate the predictions from ligand-docking and quantum chemical studies, thereby confirming the binding interactions and reactivity.
Lead Compound Optimization: Leveraging the structural and activity data to synthetically modify the molecule to enhance its potency, selectivity, and pharmacokinetic properties, potentially leading to the development of new therapeutic agents. researchgate.net
Biosynthetic Studies: Investigating the biosynthetic pathway of related neo-clerodane diterpenes within Ajuga species to clarify the natural origin of this compound.
A deeper, methodologically advanced investigation into this compound will undoubtedly clarify its role in nature and its potential as a scaffold for future drug discovery.
In-depth Elucidation of Biosynthetic Enzymes and Pathways
The biosynthesis of neo-clerodane diterpenoids, the class to which this compound belongs, originates from a 20-carbon structure featuring a decalin core. researchgate.net These complex natural products are formed through intricate biosynthetic pathways that are the subject of ongoing research. While the specific enzymatic steps leading to this compound have not been fully elucidated, studies of related compounds in the Ajuga genus provide significant insights.
A key area of investigation is the role of specific enzymes that catalyze the formation of the neo-clerodane skeleton. Research has identified certain diterpene synthases (diTPS) as crucial players in this process. researchgate.net For instance, the enzyme ArTPS2, found in Ajuga reptans, is responsible for producing neo-cleroda-4(18),13E-dienyl diphosphate. researchgate.net This compound is considered a likely precursor to a wide array of bioactive diterpenoids, including those with insect antifeedant properties. researchgate.net The elucidation of such enzymes and their products opens the door to understanding the foundational steps of neo-clerodane biosynthesis. researchgate.netresearchgate.net
An important consideration in the study of this compound is its potential origin as a procedural artifact. researchgate.netresearchgate.net Some research suggests that this chlorohydrin may not be a natural product biosynthesized by the plant itself but is instead formed by the addition of hydrogen chloride to its precursor, Ajugamarin A1, during the extraction and isolation process. researchgate.netresearchgate.net This highlights the necessity for meticulous isolation techniques to differentiate between true natural products and their derivatives formed during laboratory handling. Further research is required to clarify the yet unclear biosynthetic pathway of natural neo-clerodane diterpenoids. researchgate.net
Discovery of Novel Biological Activities and Associated Mechanisms
This compound has been the subject of investigation for its potential pharmacological activities, revealing a range of biological effects. vdoc.pubresearchgate.net Research has particularly focused on its neuroprotective and anticancer properties. researchgate.netvdoc.pub
In the context of neurodegenerative diseases, studies have shown that this compound exhibits significant neuroprotective activity. vdoc.pub One study demonstrated that at a concentration of 30 μM, it enhanced the survival of human SH-SY5Y neuroblastoma cells exposed to the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+) by 88.2%. vdoc.pub This finding positions this compound and related neo-clerodane diterpenoids as potential candidates for the development of therapies for neurodegenerative disorders. vdoc.pub
Furthermore, the broader class of neo-clerodane diterpenoids isolated from Ajuga species is known for potent biological activities, including insect antifeedant, anti-inflammatory, and antiproliferative effects. researchgate.netresearchgate.net The parent compound, Ajugamarin A1, has demonstrated notable in-vitro anticancer activity against both A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. researchgate.net This suggests that this compound, as a close derivative, may share or possess unique cytotoxic activities warranting further investigation. researchgate.netresearchgate.net
| Biological Activity | Cell Line/Model | Findings | Reference |
| Neuroprotection | Human SH-SY5Y neuroblastoma cells | Enhanced cell survival by 88.2% at 30 μM against MPP+ induced toxicity. | vdoc.pub |
| Anticancer (related compound Ajugamarin A1) | A549 (lung carcinoma) | Exhibited potent in-vitro anticancer activity with an IC50 of 76.7 µM. | researchgate.net |
| Anticancer (related compound Ajugamarin A1) | HeLa (cervical cancer) | Exhibited potent in-vitro anticancer activity with an IC50 of 5.39 x 10⁻⁷ µM. | researchgate.net |
| Insect Antifeedant | General (neo-clerodane class) | The neo-clerodane structural class is widely recognized for its antifeedant activity against various pest insects. | researchgate.net |
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles
The distinct biological activities of this compound make it an attractive scaffold for the rational design and synthesis of new therapeutic agents. The goal of such medicinal chemistry efforts is to create next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The complex structure of neo-clerodane diterpenoids presents both a challenge and an opportunity for synthetic modification. researchgate.net
Future research will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with systematic modifications to the this compound structure, researchers can identify the key functional groups responsible for its neuroprotective and potential anticancer effects. For instance, modifications to the ester groups, the epoxide, or the chlorohydrin moiety could dramatically influence biological activity. Diterpenoids with smaller, lipophilic groups have been noted to be more effective in some cases. researchgate.net
Enhancing Neuroprotective Potency: For neuroprotection, analogs will be designed to potentially increase blood-brain barrier permeability and enhance specific interactions with neuronal targets. This could involve creating chimeric molecules or altering lipophilicity to improve central nervous system exposure.
Optimizing Anticancer Activity: As related compounds like Ajugamarin A1 are considered potential lead compounds for anticancer drug development, synthetic analogs of this compound would be designed to enhance cytotoxicity against cancer cells while minimizing effects on healthy cells. researchgate.net This could involve creating derivatives that are selectively activated within the tumor microenvironment or that target specific cancer-related pathways.
The ultimate aim is to use the natural product as a blueprint to develop novel, patentable compounds that can progress through preclinical and clinical development as new treatments for complex diseases.
Q & A
Q. What are the standard methods for isolating and identifying Ajugamarin A1 Chlorohydrin from natural sources?
this compound is typically isolated using chromatographic techniques. For example, researchers have employed silica gel adsorption chromatography, ODS column chromatography, preparative thin-layer chromatography (TLC), and semi-preparative HPLC to separate this compound from methanol extracts of Ajuga decumbens . Structural identification relies on spectroscopic methods, including -NMR and -NMR, to confirm the chlorohydrin moiety and compare spectral data with literature values .
Q. How is the chlorohydrin moiety in this compound structurally characterized?
The chlorohydrin group is identified via NMR in fluorinated analogues, where chemical shifts and coupling constants distinguish between C5- and C6-chlorinated isomers. For example, coupling constants (~255–256 Hz) confirm C5-chlorination, while downfield shifts (~20 ppm) in NMR rules out alternative structures .
Q. What analytical challenges arise when quantifying chlorohydrins in complex mixtures?
Chlorohydrins often co-elute with structurally similar compounds, complicating HPLC analysis. Researchers must optimize mobile phases and column selectivity to resolve peaks. Additionally, the lack of commercial standards for novel chlorohydrins necessitates in-house synthesis and validation using techniques like NMR and mass spectrometry .
Advanced Research Questions
Q. How do steric and electronic effects influence the enzymatic resolution of chlorohydrin derivatives?
Studies on Novozym®435-catalyzed kinetic resolution (KR) reveal that β-chlorohydrin acetates exhibit higher reactivity than halohydrins, but steric hindrance from ortho-substituents or electronic effects do not follow predictable trends. Computational docking suggests hydrophobicity and enzyme active-site conformation—rather than steric/electronic factors—drive reactivity . For example, chlorohydrin acetates with C5-chlorination show higher productive poses in lipase binding pockets .
Q. What contradictions exist between computational predictions and experimental outcomes for chlorohydrin reactivity?
In enzymatic studies, computational models often fail to predict the high reactivity of chlorohydrin acetates, as productive binding poses are fewer than expected. This discrepancy suggests that physical properties (e.g., hydrophobicity) or solvent interactions—factors not fully modeled—play critical roles .
Q. How does the chlorohydrin process compare to enzymatic oxidation in terms of byproduct generation and energy efficiency?
The traditional chlorohydrin process (e.g., for propylene oxide) generates ~10 byproducts (e.g., propylene dichloride) and consumes 1.4 lb chlorine per lb product, requiring energy-intensive waste treatment . Enzymatic methods reduce electricity use by 5–10% and minimize byproducts (e.g., <0.1 lb undesired compounds per lb product), though catalyst stability and scalability remain challenges .
Q. What methodologies resolve structural ambiguities in chlorohydrin derivatives?
For fluorinated chlorohydrins, NMR chemical shifts and coupling constants differentiate between C5- and C6-chlorinated isomers. Experimental shifts (-137 ppm for C5-F) align with DFT-calculated values (-135.3 ppm), while deviations (>20 ppm) exclude alternative regioisomers .
Data Contradiction and Validation
Q. How should researchers address conflicting data on chlorohydrin cytotoxicity mechanisms?
this compound’s cytotoxicity may stem from DNA damage (e.g., double-strand breaks) induced by its chlorohydrin group. However, analogues with epoxides (instead of chlorohydrins) retain cytotoxicity without DNA damage, suggesting multiple mechanisms. Researchers must validate hypotheses using orthogonal assays (e.g., comet assays for DNA damage, flow cytometry for apoptosis) .
Q. What steps ensure reproducibility in chlorohydrin synthesis and characterization?
- Synthesis : Document reaction conditions (solvent, temperature, stoichiometry) and purify intermediates via column chromatography.
- Characterization : Provide full NMR assignments (, , if applicable) and HRMS data. Cross-validate with computational NMR predictions .
- Purity : Report HPLC chromatograms with baseline separation (≥95% purity) and retention times .
Methodological Recommendations
Q. How to design experiments investigating chlorohydrin environmental mobility?
- Bioconcentration : Estimate bioconcentration factor (BCF) using log and regression models (e.g., BCF = 1 for butylene chlorohydrin) .
- Soil Mobility : Calculate soil organic carbon-water partition coefficient () via molecular connectivity indices. A ~4 indicates high mobility .
- Validation : Conduct column leaching studies with spiked soil samples and quantify chlorohydrins via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
